N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that features a benzofuran moiety linked to an oxalamide structure through a propyl chain and an isoxazole ring
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-9-15(20-24-11)19-17(22)16(21)18-8-4-6-13-10-12-5-2-3-7-14(12)23-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJSLPOIJABAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
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Formation of Benzofuran-2-yl Propylamine: : The initial step involves the synthesis of 3-(benzofuran-2-yl)propylamine. This can be achieved through the alkylation of benzofuran with a suitable propyl halide under basic conditions.
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Synthesis of 5-Methylisoxazole: : The 5-methylisoxazole moiety can be synthesized via cyclization reactions involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine.
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Coupling Reaction: : The final step involves the coupling of 3-(benzofuran-2-yl)propylamine with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities. Solvent selection and recycling, as well as waste management, are also critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines from the reduction of the oxalamide linkage.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)acetamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)urea
Uniqueness
Compared to similar compounds, N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and biological properties. This linkage can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by its CAS number 2034281-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound has the molecular formula and a molecular weight of 327.33 g/mol. It features a benzofuran moiety and an isoxazole ring, which are significant for its biological interactions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 2034281-54-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxalamide group can form hydrogen bonds with proteins, while the benzofuran and isoxazole rings facilitate π-π stacking interactions with aromatic residues in enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating the immune response and affecting cancer cell proliferation.
- Anti-inflammatory Properties : The compound has been shown to downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Studies
- Anticancer Effects : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of benzofuran compounds could effectively inhibit the proliferation of cancer cells through apoptosis induction. The specific role of this compound in this mechanism remains to be fully elucidated but shows promise in enhancing the efficacy of existing chemotherapeutic agents .
- Anti-inflammatory Mechanisms : In vitro studies have indicated that the compound reduces the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests a potential role in managing conditions like arthritis or other inflammatory disorders .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to similar oxalamide derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| N1-(3-methoxyphenyl)-N2-(5-methylisoxazol-3-yl)oxalamide | High | Moderate |
| N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(phenethyloxalamide) | Low | High |
Q & A
Q. What are the common synthetic routes for preparing N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide in academic research?
The synthesis typically involves coupling benzofuran and isoxazole precursors via oxalamide linkage. Key steps include:
- Precursor preparation : Benzofuran-2-ylpropylamine and 5-methylisoxazole-3-carboxylic acid derivatives are synthesized separately.
- Amide coupling : Use carbodiimide reagents (e.g., EDCI) in anhydrous solvents like DMF or THF under nitrogen to form the oxalamide bond.
- Purification : Column chromatography or preparative HPLC is employed to isolate the product (≥95% purity). Reaction progress is monitored via TLC or LC-MS .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
Standard protocols include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of benzofuran, isoxazole, and oxalamide groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity.
- Thermogravimetric analysis (TGA) to evaluate thermal stability .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or hydrolases (e.g., FAAH) using fluorogenic substrates.
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers optimize low yields during the oxalamide coupling step?
Contradictory yield data often arise from solvent polarity and catalyst choice. Strategies include:
- Solvent screening : Replace DMF with dichloromethane or acetonitrile to reduce side reactions.
- Catalyst addition : Use HOBt or DMAP to enhance coupling efficiency.
- Temperature control : Conduct reactions at 0–4°C to minimize hydrolysis of active intermediates .
Q. How do structural modifications of the benzofuran or isoxazole moieties influence bioactivity?
Comparative studies on analogs (e.g., chloro vs. methoxy substituents) reveal:
- Electron-withdrawing groups (e.g., -Cl) on benzofuran enhance enzyme inhibition (IC₅₀ reduced by ~40%).
- Methyl substitution on isoxazole improves metabolic stability in hepatic microsomal assays.
- Hydrophobic side chains increase blood-brain barrier permeability in murine models .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR).
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs between oxalamide and catalytic residues .
Q. How should researchers resolve contradictory cytotoxicity data across cell lines?
Discrepancies may stem from:
- Cell-specific uptake : Quantify intracellular compound levels via LC-MS/MS.
- Metabolic differences : Compare CYP450 expression profiles (e.g., CYP3A4 vs. CYP2D6) using qPCR.
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- Solvent selection : Dissolve in DMSO (≥99.9% purity) to prevent hydrolysis.
- Stability assays : Monitor degradation products monthly via HPLC-UV .
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure protein stabilization upon compound binding.
- Silencing/overexpression : Use CRISPR or siRNA to confirm phenotype dependence on the putative target .
Data Analysis and Reporting
Q. What statistical approaches are suitable for dose-response studies?
- Non-linear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.
- Hill slope analysis : Assess cooperativity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
